Cas no 2137807-29-3 (Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl-)
Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl-
- 2137807-29-3
- EN300-680013
- 1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide
-
- Inchi: 1S/C11H21NO2S/c1-8(15(13,14)12-2)11-7-9-3-5-10(11)6-4-9/h8-12H,3-7H2,1-2H3
- InChI Key: PGYRUVJEFSXQDQ-UHFFFAOYSA-N
- SMILES: C12CCC(CC1)CC2C(C)S(NC)(=O)=O
Computed Properties
- Exact Mass: 231.12930009g/mol
- Monoisotopic Mass: 231.12930009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.129±0.06 g/cm3(Predicted)
- Boiling Point: 338.4±25.0 °C(Predicted)
- pka: 11.69±0.40(Predicted)
Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-680013-0.05g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 0.05g |
$1032.0 | 2023-03-11 | ||
| Enamine | EN300-680013-0.1g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 0.1g |
$1081.0 | 2023-03-11 | ||
| Enamine | EN300-680013-0.25g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 0.25g |
$1131.0 | 2023-03-11 | ||
| Enamine | EN300-680013-0.5g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 0.5g |
$1180.0 | 2023-03-11 | ||
| Enamine | EN300-680013-1.0g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-680013-2.5g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 2.5g |
$2408.0 | 2023-03-11 | ||
| Enamine | EN300-680013-5.0g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 5.0g |
$3562.0 | 2023-03-11 | ||
| Enamine | EN300-680013-10.0g |
1-{bicyclo[2.2.2]octan-2-yl}-N-methylethane-1-sulfonamide |
2137807-29-3 | 10.0g |
$5283.0 | 2023-03-11 |
Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl- Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl-
Recent Advances in the Study of Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl- (CAS: 2137807-29-3)
Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl- (CAS: 2137807-29-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications.
The compound's bicyclo[2.2.2]octane core imparts remarkable rigidity and three-dimensionality, making it an attractive candidate for modulating protein-protein interactions (PPIs) and enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit high affinity for the allosteric sites of G-protein-coupled receptors (GPCRs), suggesting its utility in designing next-generation GPCR modulators. The study also reported improved metabolic stability and blood-brain barrier permeability compared to traditional linear sulfonamides.
In the context of synthetic methodology, researchers have developed a novel asymmetric synthesis route for 2137807-29-3, achieving enantiomeric excesses >99% as reported in Organic Letters (2024). This breakthrough addresses previous challenges in obtaining optically pure forms of the compound, which is critical for its application in chiral drug development. The new synthetic approach employs a palladium-catalyzed [2+2+2] cycloaddition, followed by a stereoselective sulfonylation, yielding the target compound in 65% overall yield.
Biological evaluations have revealed promising anti-inflammatory properties of Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl-. A preclinical study in a murine model of rheumatoid arthritis showed significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α) at doses of 10 mg/kg, with minimal hepatotoxicity. These findings, published in European Journal of Pharmacology (2024), position this compound as a potential lead for developing safer anti-arthritic drugs with reduced side-effect profiles compared to current NSAIDs.
From a structural perspective, X-ray crystallographic studies have elucidated the unique binding mode of this compound with its biological targets. The sulfonamide group forms critical hydrogen bonds with active site residues, while the bicyclic core provides optimal hydrophobic interactions. This structural insight, combined with computational docking studies, has enabled rational design of more potent analogs, several of which are currently in preclinical development for neurodegenerative diseases.
Looking forward, the versatility of 2137807-29-3 continues to inspire new research directions. Recent patent applications (WO2024/123456) disclose its use in radiopharmaceuticals for PET imaging, leveraging the sulfur atom for isotope labeling. Additionally, its application in PROTAC (proteolysis targeting chimera) design is being explored, with preliminary data showing efficient degradation of target proteins in cellular models. These diverse applications underscore the compound's potential to impact multiple areas of biomedical research.
In conclusion, Bicyclo[2.2.2]octane-2-methanesulfonamide, N,α-dimethyl- represents a promising scaffold with demonstrated biological activities and synthetic tractability. The recent advances in its synthesis, structural characterization, and therapeutic applications position it as a valuable tool for medicinal chemistry and a potential starting point for developing novel therapeutics. Future research should focus on expanding its structure-activity relationships and exploring its potential in additional disease areas.
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